An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and subsequent functionalization, and explores its applications in the development of novel therapeutic agents.
Core Properties
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold. The presence of a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for a variety of chemical transformations.
Chemical and Physical Data
A summary of the key quantitative data for tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is presented in Table 1. This information is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| CAS Number | 258515-65-0[1] |
| Molecular Formula | C₁₄H₁₈BrNO₂[2] |
| Molecular Weight | 312.21 g/mol |
| Appearance | Solid[2] |
| Boiling Point | 374.2 °C at 760 mmHg |
| Purity | Typically ≥96% |
| Storage | -20°C, sealed storage, away from moisture |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the aliphatic protons of the dihydroisoquinoline core (multiplets, ~2.8-3.7 ppm), and the aromatic protons (multiplets, ~7.0-7.4 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28, 80 ppm), the aliphatic carbons (~28, 40, 45 ppm), the aromatic carbons (some shifted downfield due to the bromine substituent, ~120-140 ppm), and the carbonyl carbon of the Boc group (~154 ppm). |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aliphatic and aromatic), a strong C=O stretching from the carbamate (~1690 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is typically achieved through the N-protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Experimental Protocol:
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water, is added a base, for instance, sodium carbonate or triethylamine (2.0 eq).[1] The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added portion-wise.[1] The reaction is then allowed to warm to room temperature and stirred overnight.[1]
Work-up and Purification:
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid.
Reactivity and Applications in Drug Discovery
The bromine atom at the 7-position of the dihydroisoquinoline ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is pivotal for the synthesis of diverse chemical libraries for drug screening and the development of targeted therapeutics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. While specific protocols for tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are not extensively documented in publicly available literature, general procedures for similar aryl bromides can be adapted.
General Experimental Protocol for Suzuki-Miyaura Coupling:
In an inert atmosphere, a mixture of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 7-aryl-substituted product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of 7-amino-3,4-dihydroisoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.
General Experimental Protocol for Buchwald-Hartwig Amination:
Under an inert atmosphere, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is heated until completion, followed by an extractive work-up and purification by column chromatography.
Role in Drug Discovery and Signaling Pathways
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.
While specific biological activities for derivatives of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are not extensively reported in the public domain, its utility as a synthetic intermediate allows for the generation of novel compounds that can be screened against various biological targets. The functionalization at the 7-position can significantly influence the pharmacological profile, including binding affinity and selectivity for specific receptors or enzymes. For instance, the introduction of different aryl or amino groups can modulate interactions with protein kinases, G-protein coupled receptors, or ion channels, which are key components of cellular signaling pathways implicated in numerous diseases.
The development of novel derivatives from this starting material holds promise for the discovery of new therapeutic agents that can modulate signaling pathways involved in cancer, inflammation, and neurological disorders.
Conclusion
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable and versatile building block for the synthesis of complex, functionalized 1,2,3,4-tetrahydroisoquinoline derivatives. Its strategic bromination and N-protection allow for selective modifications through modern cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries for drug discovery and development. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic intermediate.

